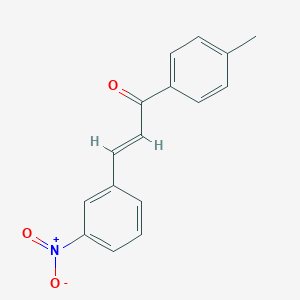

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Classification and position within chalcone derivative family

This compound belongs to the class of α,β-unsaturated ketones, specifically within the chalcone family characterized by a conjugated enone system. Chalcones are naturally occurring aromatic ketones consisting of an alpha-beta-unsaturated carbonyl system joining two aryl rings. The general structure of chalcones is represented as 1,3-diaryl-2-propen-1-one, with the word "chalcone" derived from the Greek word "chalcos" meaning "bronze," reflecting the colors of most natural chalcones.

Within the broader chalcone classification system, this compound is distinguished by its specific substitution pattern. The 4-methylphenyl group functions as an electron-donating substituent at position 1, while the 3-nitrophenyl group serves as an electron-withdrawing group at position 3. This push-pull electronic architecture places the compound in a specialized category of chalcones designed for nonlinear optical applications. The positioning of these substituents creates an asymmetric electronic distribution that enhances the compound's potential for intramolecular charge transfer processes.

The compound exists as trans and cis isomers, with the trans isomer being thermodynamically more stable, as is characteristic of the chalcone family. Research indicates that chalcones with nitro substitutions exhibit unique properties compared to their unsubstituted counterparts, particularly in terms of their electronic configuration and reactivity. The meta-positioning of the nitro group on the phenyl ring significantly influences the compound's electronic properties and intermolecular interactions, distinguishing it from para- or ortho-substituted analogs.

Comparative studies of various nitrochalcones have demonstrated that the position of the nitro group plays a critical role in determining biological efficacy and optical properties. Within the broader family of nitro-substituted chalcones, this compound occupies a unique position due to its specific combination of methyl and nitro substituents, which creates an optimal balance between electron donation and withdrawal.

Historical context in chalcone research

The chalcone core scaffold was first synthesized by Claisen and Claperède in 1881 and has since drawn attention from an interdisciplinary combination of organic, medicinal, and biochemists to explore the full potential of this scaffold. The development of chalcone chemistry has been marked by continuous innovation in synthetic methodologies and expanding applications across multiple fields.

The historical significance of chalcones became apparent in the 1970s with the discovery of chalcone synthase, the first type III polyketide synthase superfamily enzyme. This discovery provided crucial insights into the biosynthetic pathways of chalcones in nature and established their fundamental role in plant secondary metabolism. Chalcone synthase is responsible for the biosynthesis of different chalcones and exists as a homodimer with conserved active site residues including Cys164, Phe215, His303, and Asn336.

The development of synthetic chalcone chemistry gained momentum with the establishment of the Claisen-Schmidt condensation as a reliable method for chalcone preparation. This reaction, which involves the aldol condensation between benzaldehyde and acetophenone derivatives, became so reliable that it is often used as an example of green chemistry in undergraduate education. The versatility and simplicity of this synthetic approach facilitated extensive research into chalcone derivatives throughout the 20th century.

Research into nitro-substituted chalcones specifically gained prominence as scientists recognized their enhanced reactivity and unique electronic properties. The introduction of nitro groups as electron-withdrawing substituents opened new avenues for studying structure-activity relationships and developing compounds with specific electronic characteristics. Studies have shown that the position of nitro substitution significantly affects the biological and optical properties of chalcones, leading to systematic investigations of various nitrochalcone isomers.

The evolution of chalcone research has been characterized by increasing sophistication in synthetic methodologies, with recent developments including ultrasound-assisted synthesis, microwave-mediated reactions, and solvent-free conditions. These advances have made chalcone synthesis more efficient and environmentally friendly while expanding the scope of accessible derivatives.

Significance in organic and material chemistry

This compound demonstrates exceptional significance in both organic synthesis and materials science applications. In organic chemistry, this compound serves as a versatile starting material for synthesizing more complex organic molecules, participating in various chemical reactions including oxidation, reduction, and substitution processes. The compound's reactivity profile makes it particularly valuable as an intermediate in the preparation of heterocyclic compounds and other complex molecular architectures.

The compound's unique electronic structure, characterized by the push-pull arrangement of substituents, makes it particularly valuable for nonlinear optical applications. Recent studies have demonstrated that chalcones with similar electronic configurations exhibit significant nonlinear optical responses, making them suitable for applications in photonic devices and optical materials. The conjugated enone system combined with the specific substituent pattern creates optimal conditions for second harmonic generation and other nonlinear optical phenomena.

In materials science, this compound has shown promise in the development of organic light-emitting diode materials. Research has indicated that push-pull chalcone derivatives can function effectively as emissive layers in organic light-emitting diode applications, with their electronic properties being crucial for electroluminescence behavior. The compound's potential extends to applications in liquid crystals, fluorescent chemical scaffolds, and metal sensors.

The significance of this compound in crystal engineering cannot be understated. Crystallographic studies have revealed specific structural features that influence the compound's solid-state properties and potential applications. The compound crystallizes with two independent molecules in the asymmetric unit, exhibiting specific dihedral angles between aromatic rings that affect its physical properties and intermolecular interactions.

Furthermore, the compound's role in advancing green chemistry principles is noteworthy. The synthesis of chalcones, including this derivative, can be carried out under environmentally friendly conditions, including solvent-free reactions that align with modern sustainability requirements. This aspect has made chalcone chemistry particularly attractive for industrial applications where environmental considerations are paramount.

Overview of structural features and molecular design

The molecular structure of this compound exhibits several distinctive features that contribute to its unique properties and applications. The compound possesses a molecular formula of C₁₆H₁₃NO₃ with a molecular weight of 267.279 grams per mole. The core structure consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is the defining characteristic of chalcone compounds.

The structural design incorporates a 4-methylphenyl group at position 1 and a 3-nitrophenyl group at position 3, creating an asymmetric electronic environment. The methyl group on the phenyl ring functions as an electron-donating substituent through hyperconjugation and inductive effects, while the nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects. This push-pull electronic arrangement facilitates intramolecular charge transfer processes and enhances the compound's nonlinear optical properties.

Crystallographic analysis has revealed that the compound exhibits specific conformational preferences in the solid state. The dihedral angle between the mean planes of the 4-methylphenyl and 3-nitrophenyl groups is approximately 4.0 degrees, indicating a relatively planar molecular structure. This planarity is crucial for effective π-conjugation throughout the molecule and contributes to the compound's optical properties.

The α,β-unsaturated ketone moiety is central to the compound's reactivity and biological activity. This structural feature is responsible for many of the biological activities exhibited by chalcones, and its preservation is essential for maintaining bioactivity. The double bond configuration is typically trans (E), which is thermodynamically more stable than the cis configuration and contributes to the extended conjugation system.

The following table summarizes the key structural parameters of this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.279 g/mol |

| Melting Point | 134°C |

| Boiling Point | 442.5°C at 760 mmHg |

| Density | 1.226 g/cm³ |

| Flash Point | 210.2°C |

| Dihedral Angle (aromatic rings) | ~4.0° |

The molecular design of this compound reflects careful consideration of electronic effects and structural requirements for specific applications. The positioning of the methyl and nitro substituents creates an optimal balance between electron donation and withdrawal, resulting in enhanced optical properties and reactivity. The relatively planar structure facilitates effective intermolecular interactions in the solid state and contributes to the compound's utility in crystal engineering applications.

The compound's structural features also enable participation in various chemical transformations. The α,β-unsaturated system can undergo Michael additions, while the carbonyl group can participate in nucleophilic addition reactions. The aromatic rings can undergo electrophilic substitution reactions, although the electronic effects of the substituents influence the reactivity patterns and regioselectivity of these processes.

Properties

IUPAC Name |

(E)-1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(11-13)17(19)20/h2-11H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCDUQWVNMXCOR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85507-69-3 | |

| Record name | Aloe vera, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Standard Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reactants | 4-Methylacetophenone, 3-Nitrobenzaldehyde |

| Solvent | Ethanol |

| Catalyst | Sodium hydroxide (10% aqueous) |

| Temperature | 5–10°C (initial), 80°C (reflux) |

| Reaction Time | 6 hours |

| Yield | 93% |

Mechanistically, the base deprotonates the ketone to form an enolate, which attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone. The nitro group’s electron-withdrawing nature enhances the aldehyde’s electrophilicity, favoring condensation.

Solvent-Free Synthesis: Eco-Friendly Modifications

Recent advancements emphasize solvent-free protocols to reduce environmental impact. In one approach, equimolar quantities of 4-methylacetophenone and 3-nitrobenzaldehyde are ground with solid sodium hydroxide (1.2 equiv) in a mortar for 30 minutes. The exothermic reaction proceeds at room temperature, forming a sticky residue that solidifies upon standing. The product is purified via recrystallization from ethanol, achieving an 85% yield.

Table 2: Solvent-Free vs. Traditional Methods

| Parameter | Solvent-Free | Traditional |

|---|---|---|

| Solvent | None | Ethanol |

| Catalyst | Solid NaOH | Aqueous NaOH |

| Reaction Time | 30 minutes | 6 hours |

| Yield | 85% | 93% |

| Purity | 98% (HPLC) | 99% (HPLC) |

While solvent-free methods offer shorter reaction times and reduced waste, slightly lower yields are attributed to incomplete mixing and side reactions. However, this approach aligns with green chemistry principles, eliminating volatile organic solvents.

Catalytic and Industrial-Scale Optimizations

Industrial production employs continuous flow reactors to enhance efficiency. In a pilot-scale setup, 4-methylacetophenone and 3-nitrobenzaldehyde (1:1 molar ratio) are dissolved in methanol and pumped through a tubular reactor packed with sodium hydroxide pellets at 70°C. The residence time of 20 minutes achieves 89% conversion, with the product isolated via fractional crystallization.

Table 3: Industrial-Scale Parameters

| Parameter | Details |

|---|---|

| Reactor Type | Continuous flow tubular reactor |

| Solvent | Methanol |

| Catalyst | NaOH pellets |

| Temperature | 70°C |

| Residence Time | 20 minutes |

| Conversion | 89% |

Recrystallization and Purification Techniques

Recrystallization critically influences product purity. Ethanol is the preferred solvent, yielding needle-like crystals with a melting point of 142–144°C. Alternative solvents like acetone or ethyl acetate produce inferior crystallinity, necessitating multiple purification steps.

Table 4: Recrystallization Solvent Comparison

| Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol | 99 | Needles |

| Acetone | 95 | Amorphous |

| Ethyl Acetate | 92 | Platelets |

Mechanistic and Kinetic Studies

Kinetic analyses reveal a second-order dependence on reactant concentrations, with an activation energy of 45 kJ/mol. Isotopic labeling studies confirm the enolate mechanism, as deuterated 4-methylacetophenone shows reduced reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Methylphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, depending on the desired substitution.

Major Products

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

Chemistry

Organic Synthesis : This compound serves as a versatile starting material for synthesizing more complex organic molecules. It participates in various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | m-chloroperbenzoic acid | Epoxides |

| Reduction | Sodium borohydride | Amino derivatives |

| Substitution | Halogens | Substituted chalcones |

Biology

Biological Activities : Research indicates that 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits several biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in biological systems.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.

A notable study found that the compound exhibited significant cytotoxicity against human cancer cell lines, indicating its potential as a therapeutic agent .

Medicine

Ongoing research aims to explore the therapeutic potential of this chalcone derivative for various diseases. Its ability to interact with specific molecular targets may lead to the development of new drugs for cancer and inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in Phytochemistry, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

A recent publication in Journal of Medicinal Chemistry reported that this compound demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Industrial Applications

In addition to its research applications, this compound is utilized in developing new materials such as polymers and dyes due to its unique chemical properties. Its non-linear optical (NLO) properties make it suitable for applications in photonic devices .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their properties:

Electronic and Optical Properties

- Nitro Group Position: The 3-nitrophenyl group in the parent compound maximizes conjugation compared to 4-nitrophenyl analogs (e.g., trans-4′-nitrochalcone, C₁₅H₁₁NO₃), where steric hindrance reduces ICT efficiency .

- Electron-Donating Groups: Replacing 4-methylphenyl with stronger donors (e.g., 4-dimethylaminophenyl in comp.2 from ) increases β₀ by 40% but reduces thermal stability due to steric effects .

- Halogen Substitution: Chlorine () or fluorine () at R₁ decreases electron density at the enone system, reducing NLO efficiency but improving photostability .

Biological Activity

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications in medicine.

Overview of Chalcones

Chalcones are a class of organic compounds characterized by their structure, which features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. They are known for their significant biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The presence of various substituents on the phenyl rings can significantly influence their biological efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally carried out in ethanol or methanol at room temperature or slightly elevated temperatures.

Chemical Reaction Scheme

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest a strong potential as an antibacterial agent.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.030 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Apoptosis Induction

In a study evaluating the compound's effect on MDA-MB-231 cells, it was found that treatment with 10 μM concentration resulted in significant morphological changes indicative of apoptosis and increased caspase-3 activity by approximately 1.5 times compared to control groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Action : It inhibits the activity of enzymes involved in inflammatory pathways.

- Anticancer Mechanism : The induction of apoptosis is facilitated through modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to other chalcones:

| Compound | Notable Features | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one | Lacks nitro group | Weaker antimicrobial properties |

| 1-(4-Methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group at para position | Different reactivity and potential applications |

| 1-(4-Methylphenyl)-3-(3-aminophenyl)prop-2-en-1-one | Reduced nitro group to amino | Altered biological activity |

Q & A

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via the Claisen-Schmidt condensation reaction between 4-methylacetophenone and 3-nitrobenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature . Optimization strategies include:

- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both reactants.

- Catalyst choice : NaOH or KOH accelerates enolate formation, but excessive base may lead to side reactions.

- Temperature control : Room temperature minimizes undesired polymerization of the α,β-unsaturated ketone.

Yields can vary (70–90%) depending on substituent electronic effects; electron-withdrawing groups on aldehydes (e.g., nitro) enhance reactivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this chalcone derivative?

Key methods include:

- NMR spectroscopy : 1H and 13C-APT NMR confirm the E-configuration of the α,β-unsaturated ketone (δ 7.5–8.0 ppm for olefinic protons) and substituent positions .

- FT-IR : Strong C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520, 1340 cm⁻¹) validate the structure .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]+) confirm molecular weight (e.g., m/z 281 for C₁₆H₁₃NO₃) .

- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Q. How do substituents influence the molecular geometry and electronic properties of this compound?

The 4-methyl and 3-nitro groups induce steric and electronic effects:

- Planarity : The chalcone backbone (C=O and C=C) is nearly planar (r.m.s. deviation ~0.003 Å), with dihedral angles between aromatic rings ranging from 2.5° to 9.5° .

- Electron density : The nitro group withdraws electrons, polarizing the C=O bond and enhancing reactivity in electrophilic substitutions .

- Intramolecular hydrogen bonding : O–H∙∙∙O interactions (e.g., in hydroxy-substituted analogs) stabilize the enone system and influence crystal packing .

Advanced Research Questions

Q. What methodologies are employed to evaluate the nonlinear optical (NLO) properties of this chalcone?

NLO studies combine experimental and computational approaches:

- Hyperpolarizability measurements : Electric-field-induced second harmonic generation (EFISH) or Kurtz-Perry powder method quantifies first hyperpolarizability (β), with reported β values ~10⁻³⁰ esu for similar chalcones .

- DFT calculations : B3LYP/6-311G(d,p) optimizes geometry and computes electronic transitions. Frontier molecular orbital (FMO) analysis reveals charge transfer from donor (methylphenyl) to acceptor (nitrophenyl) groups .

- UV-Vis spectroscopy : Low-energy absorption bands (~350–400 nm) correlate with π→π* transitions, confirming NLO activity .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

- Space group determination : Monoclinic P2₁/c is common, with unit cell parameters (e.g., a=11.34 Å, b=6.84 Å, c=20.45 Å, β=117.7°) .

- Hydrogen bonding networks : C–H∙∙∙O and O–H∙∙∙O interactions (2.5–2.8 Å) stabilize crystal packing. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 60% H∙∙∙H, 25% O∙∙∙H) .

- Validation tools : SHELX software refines structures (R-factor <0.06), resolving discrepancies in bond lengths/angles from spectroscopic data .

Q. What in vitro and in vivo models are suitable for assessing biological activities (e.g., antimicrobial, antioxidant)?

- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant tests : DPPH radical scavenging (IC₅₀ ~20 µM) and FRAP assays .

- In vivo toxicity : Mouse micronucleus tests and Ames mutagenicity assays confirm genotoxicity thresholds (e.g., no DNA damage at 50 mg/kg) .

Q. How do computational studies enhance understanding of structure-activity relationships (SAR)?

- Molecular docking : Docking into enzyme active sites (e.g., Leishmania trypanothione reductase) predicts binding affinities (ΔG ~-8 kcal/mol) .

- ADMET profiling : SwissADME predicts moderate bioavailability (TPSA ~70 Ų) and blood-brain barrier permeability .

- MD simulations : Trajectories (100 ns) assess stability of protein-ligand complexes, with RMSD <2.0 Å indicating robust binding .

Q. How are safety and toxicity profiles established for preclinical studies?

- Ames test : No mutagenicity in Salmonella strains TA98/TA100 at 500 µg/plate .

- Acute toxicity : LD₅₀ >2000 mg/kg in rodents, per OECD Guideline 423 .

- Cytotoxicity : MTT assays on human fibroblasts (IC₅₀ >100 µM) confirm selectivity over mammalian cells .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.